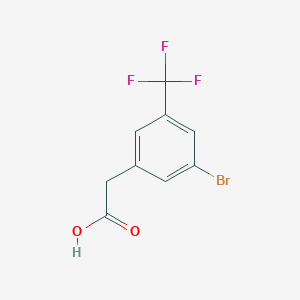
3-Bromo-5-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.05 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position. An acetic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-5-(trifluoromethyl)phenylacetic acid” are not available, similar compounds are known to participate in a variety of organic reactions. These can include nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . It has a molecular weight of 283.05 .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry, Medicinal Chemistry
- Application : This compound has been used as a building block in the synthesis of pyrazole derivatives . These derivatives have shown potential as potent growth inhibitors of drug-resistant bacteria .
- Method : The exact method of synthesis is not specified, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The synthesized pyrazole derivatives were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Determination of Ionic Perfluorinated Substances
- Field : Environmental Chemistry
- Application : This compound has been used in the determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples .
- Method : The exact method is not specified, but it likely involves chromatographic or spectroscopic analysis .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of Pentaamine and Bis-Heterocyclic Libraries
- Field : Organic Chemistry
- Application : This compound has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
- Method : The exact method of synthesis is not specified, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
-
Preparation of N,N-Diethyl [(α,α,α-Trifluoro-m-tolyl)]acetamide (DM156)
- Field : Organic Chemistry
- Application : This compound has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .
- Method : The exact method of preparation is not specified, but it likely involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of Fluorine-Containing Drug Molecules
- Field : Pharmaceutical Chemistry
- Application : This compound has been used in the synthesis of fluorine-containing drug molecules . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Method : The exact method of synthesis is not specified, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
-
Preparation of Other Fluorinated Compounds
- Field : Organic Chemistry
- Application : This compound has been used in the preparation of other fluorinated compounds . Fluorinated compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis .
- Method : The exact method of preparation is not specified, but it likely involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZAYSCKXDHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718762 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)phenylacetic acid | |
CAS RN |
1161362-01-1 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



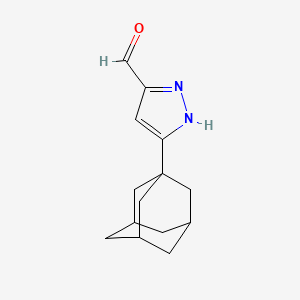
![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
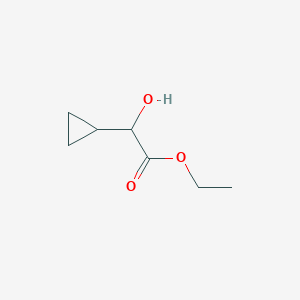
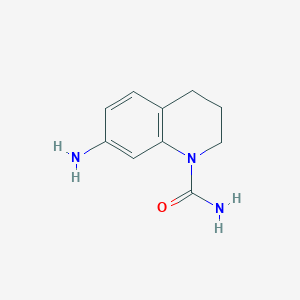
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)
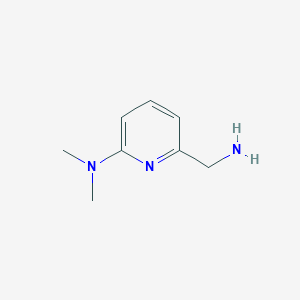
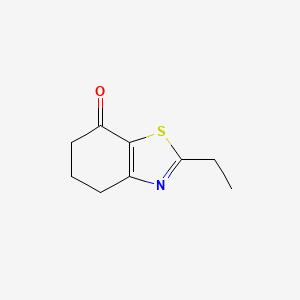
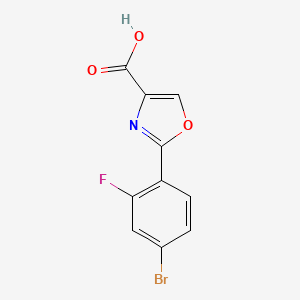
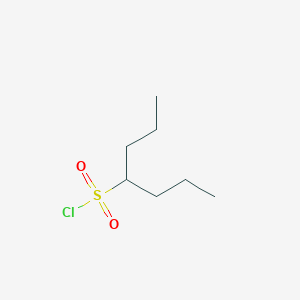
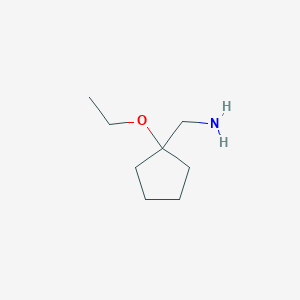
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
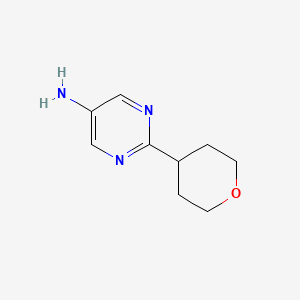
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)